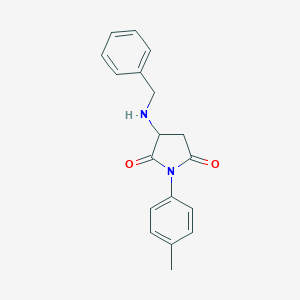
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile, also known as CPDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPDC is a pyrazine derivative that is widely used as a starting material for the synthesis of various organic compounds. In
作用機序
The mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile exerts its effects by interacting with specific proteins or enzymes in the body, leading to changes in cellular signaling pathways. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
実験室実験の利点と制限
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of various organic compounds. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is also stable and can be stored for extended periods without significant degradation. However, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has some limitations for use in lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not water-soluble, which can make it challenging to work with in aqueous environments.
将来の方向性
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several potential future directions for research. One potential direction is the synthesis of novel pyrazine derivatives with improved anticancer, anti-inflammatory, and antimicrobial properties. Another potential direction is the development of new metal-organic frameworks using 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile as a building block, with potential applications in drug delivery and catalysis. Additionally, further research is needed to understand the mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile and its effects on cellular signaling pathways.
合成法
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be synthesized by the reaction of 4-chlorobenzonitrile with ethyl cyanoacetate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile. The yield of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been used as a starting material for the synthesis of various organic compounds, including pyrazine derivatives, which have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have been shown to have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
5-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYTKWYQMSDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
